2-(Piperazin-1-yl)phenol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperazin-1-ylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMMJMAMYMNLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 Piperazin 1 Yl Phenol Hydrochloride
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides critical insights into the functional groups and molecular vibrations within a compound. For 2-(Piperazin-1-yl)phenol hydrochloride, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy have been employed to obtain a detailed vibrational profile.
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound exhibits several key absorption bands that confirm its structure. The presence of the phenolic hydroxyl group is evidenced by a broad band in the high-frequency region, typically around 3400-3200 cm⁻¹. The N-H stretching vibrations of the protonated piperazine (B1678402) ring are also observed in this region. Aromatic C-H stretching vibrations appear at approximately 3100-3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of aromatic ring C=C stretching vibrations. The C-N stretching vibrations of the piperazine ring and the C-O stretching of the phenol (B47542) group are also identifiable in the fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) |
| Phenolic O-H | Stretching | ~3250 |
| Piperazine N-H⁺ | Stretching | ~3045 |
| Aromatic C-H | Stretching | ~3000-3100 |
| Aromatic C=C | Stretching | ~1600-1450 |
| C-N | Stretching | ~1250 |
| C-O | Stretching | ~1200 |
This table presents typical vibrational frequencies for the functional groups in this compound based on spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution and the solid state.
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a multiplet in the range of δ 6.8-7.2 ppm. The protons on the piperazine ring resonate at different chemical shifts depending on their proximity to the electron-withdrawing phenyl group and the protonated nitrogen atom. The protons on the carbons adjacent to the phenyl-substituted nitrogen appear downfield compared to the protons on the carbons adjacent to the protonated nitrogen. The phenolic proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The N-H protons of the piperazinium ion also give rise to a broad signal.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.2 | Multiplet |
| Piperazine Protons (adjacent to phenyl) | ~3.2 | Multiplet |
| Piperazine Protons (adjacent to NH₂⁺) | ~3.4 | Multiplet |
| Phenolic OH | Variable (e.g., ~9.5) | Broad Singlet |
| Piperazinium NH₂⁺ | Variable (e.g., ~9.8) | Broad Singlet |
This table illustrates representative ¹H NMR chemical shifts for this compound. Actual values can vary with solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom in a unique electronic environment. The carbon atom of the aromatic ring attached to the hydroxyl group (C-O) resonates at a downfield chemical shift (e.g., ~150 ppm) due to the deshielding effect of the oxygen atom. The carbon atom attached to the piperazine nitrogen (C-N) also appears downfield. The other aromatic carbons have chemical shifts in the typical aromatic region (δ 115-130 ppm). The carbon atoms of the piperazine ring show two distinct signals, reflecting their different chemical environments.
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Aromatic C-O | ~150 |
| Aromatic C-N | ~140 |
| Aromatic C-H | 115 - 130 |
| Piperazine C (adjacent to phenyl) | ~50 |
| Piperazine C (adjacent to NH₂⁺) | ~45 |
This table provides typical ¹³C NMR chemical shifts for this compound.
Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of materials in their solid form, providing information that is not accessible through solution-state NMR. For hydrochloride salts like this compound, ssNMR techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) are invaluable for determining the site of protonation.
In the case of this compound, the piperazine ring has two nitrogen atoms. The ¹⁵N-CP/MAS NMR spectrum can definitively establish which nitrogen is protonated. The protonated nitrogen atom will exhibit a significant downfield shift and a shorter N-H bond distance compared to the unprotonated nitrogen. This is a direct consequence of the change in the electronic environment upon protonation. Similarly, the ¹³C-CP/MAS NMR spectrum can show changes in the chemical shifts of the carbon atoms adjacent to the protonated nitrogen, further confirming the site of protonation. These solid-state NMR studies provide crucial information about the ionic interactions and hydrogen bonding network within the crystal lattice of the hydrochloride salt.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique, is ideal for analyzing polar molecules like this compound. In positive ion mode, the analysis is expected to prominently feature the protonated molecular ion of the free base, [M+H]⁺. Given the molecular formula of the free base, C₁₀H₁₄N₂O, the expected monoisotopic mass is approximately 178.11 Da. nih.gov The ESI-MS spectrum would therefore show a base peak at an m/z (mass-to-charge ratio) of approximately 179.12.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), reveal characteristic fragmentation pathways. For phenylpiperazine derivatives, cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the phenyl group are common fragmentation routes. xml-journal.net Key fragmentation patterns for phenylpiperazines often result in characteristic ions at m/z 70 and m/z 56, which are indicative of the piperazine moiety itself. nih.gov The fragmentation of the protonated parent molecule would likely involve the sequential loss of ethyleneimine units from the piperazine ring, providing structural confirmation.
Table 1: Predicted ESI-MS Ions for 2-(Piperazin-1-yl)phenol
| Ion Description | Predicted m/z | Fragmentation Pathway |
|---|---|---|
| Protonated Molecular Ion [M+H]⁺ | 179.12 | N/A |
| Fragment Ion | 136.08 | Loss of C₂H₅N (ethyleneimine) from the piperazine ring |
| Fragment Ion | 120.08 | Loss of C₂H₄N fragment from the piperazine ring |
| Fragment Ion | 93.06 | Loss of piperazine moiety, yielding protonated aminophenol radical |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unequivocal determination of a compound's elemental formula. For the protonated molecule of 2-(Piperazin-1-yl)phenol, [C₁₀H₁₅N₂O]⁺, the theoretical exact mass is calculated to be 179.11844 Da. nih.gov HRMS analysis would be expected to yield an experimental m/z value that closely matches this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds. This high level of accuracy is indispensable for the definitive structural confirmation of the molecule. mdpi.com
Table 2: High-Resolution Mass Data for the Protonated Molecule
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₁₀H₁₄N₂O |
| Ion Formula | [C₁₀H₁₅N₂O]⁺ |
| Theoretical Exact Mass (Da) | 179.11844 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily dictated by the phenolic chromophore. Phenol itself typically exhibits two main absorption bands in the UV region, which arise from π → π* electronic transitions within the benzene (B151609) ring.
The attachment of the piperazin-1-yl group at the ortho position significantly influences these transitions. The nitrogen atoms of the piperazine ring possess lone pairs of electrons, allowing the group to act as an auxochrome (an electron-donating group). This donation of electron density to the aromatic ring causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. researchgate.netresearchgate.net This is a common effect observed when amino groups are substituted onto a phenol ring.
Table 3: Expected UV-Vis Absorption Data and Electronic Transitions
| Absorption Band | Expected λₘₐₓ (nm) | Type of Transition | Chromophore |
|---|---|---|---|
| Primary Band (E2-band) | ~210 - 230 | π → π* | Benzene Ring |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to validate its accuracy. For this compound, the molecular formula is C₁₀H₁₅ClN₂O. sigmaaldrich.com The theoretical elemental composition is calculated based on its molecular weight of 214.69 g/mol . A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical and molecular formula.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 55.94% |
| Hydrogen | H | 1.008 | 15 | 15.12 | 7.04% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.51% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.05% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.45% |
| Total | | | | 214.696 | 100.00% |
X-ray Diffraction Studies for Atomic-Level Structure
X-ray diffraction techniques provide unparalleled insight into the precise three-dimensional structure of a crystalline solid at the atomic level, including bond lengths, bond angles, and conformational details.
Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation
Although a specific crystal structure for this compound is not publicly documented, its structural characteristics can be reliably inferred from published data on closely related piperazine derivatives, such as trimetazidine (B612337) hydrochloride and other piperazine salts. researchgate.net Single crystal X-ray diffraction (SC-XRD) analysis is the definitive method for determining molecular structure.
Table 5: Expected Crystallographic and Structural Parameters
| Parameter | Expected Value / Description | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic salts researchgate.net |
| Piperazine Ring Conformation | Chair | Minimization of steric/torsional strain |
| Key Intermolecular Forces | Hydrogen Bonding (N-H···Cl, O-H···Cl) | Presence of donor groups and chloride acceptor |
Computational and Theoretical Investigations of 2 Piperazin 1 Yl Phenol Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(piperazin-1-yl)phenol hydrochloride at the atomic and molecular levels. These calculations can elucidate its electronic structure, vibrational modes, and energetic characteristics.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its properties based on studies of related piperazine (B1678402) and phenol (B47542) derivatives. DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are instrumental in optimizing the molecular geometry to its lowest energy state.
Energetic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule.
Table 1: Predicted Vibrational Frequencies of Interest for Protonated Piperazine Derivatives This table is a hypothetical representation based on typical DFT calculations for similar structures.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3400-3600 | Stretching of the hydroxyl group on the phenol ring. |
| N-H Stretch (protonated) | ~2800-3200 | Stretching of the N-H bond on the protonated piperazine nitrogen. |
| Aromatic C-H Stretch | ~3000-3100 | Stretching of the C-H bonds on the phenol ring. |
The conformational flexibility of the piperazine ring is a key aspect of the molecular structure of this compound. The piperazine ring typically exists in a chair conformation, which is the most stable form. However, boat and twist-boat conformations are also possible, though they are generally higher in energy. ias.ac.in
Computational studies on N-phenylpiperazine and related derivatives have explored the energy landscape of these molecules. nih.gov The orientation of the phenyl group relative to the piperazine ring (axial vs. equatorial) is a critical factor. For 2-(piperazin-1-yl)phenol, the phenol group can adopt different spatial arrangements, leading to various conformers with distinct energy levels. The presence of the hydrochloride salt, with protonation at one of the piperazine nitrogens, will further influence the conformational preferences due to electrostatic interactions and potential intramolecular hydrogen bonding.
The energy landscape can be mapped by systematically rotating key dihedral angles and calculating the corresponding energies. This analysis helps in identifying the global minimum energy conformation and the energy barriers between different conformers.
Table 2: Relative Energies of Phenylpiperazine Conformers This is a representative table based on computational studies of N-phenylpiperazine derivatives.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial Phenyl | ~180° | 0.0 (Reference) |
Molecular Simulation and Modeling Techniques
Molecular simulations and modeling are powerful tools for investigating how this compound might interact with biological macromolecules, which is crucial for applications in drug discovery and design.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. While specific docking studies for this compound are not widely reported, studies on a vast array of piperazine derivatives have demonstrated their potential to bind to various biological targets. researchgate.netnih.govpharmaceuticaljournal.net
In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. These scores help in identifying the most likely binding mode and predicting the strength of the interaction. Key interactions often involve hydrogen bonds between the phenol's hydroxyl group or the protonated piperazine's N-H group and amino acid residues in the target protein.
Molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand recognition process. nih.gov An MD simulation would model the movement of every atom in the system (the ligand, the receptor, and the surrounding solvent) over time, governed by the principles of classical mechanics.
Starting from a docked pose of this compound in a protein's active site, an MD simulation can reveal the stability of the binding mode, the specific interactions that are maintained over time, and the conformational changes that may occur in both the ligand and the protein upon binding. These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity or properties of new, untested compounds.
While no specific QSAR/QSPR models for this compound were found, models have been developed for broader classes of piperazine and phenol derivatives. scispace.commdpi.com For example, a QSAR model for a series of piperazine derivatives might use molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, and various electronic and steric parameters to predict their binding affinity to a particular receptor.
To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with measured biological activity or properties would be required. The model would then be built using statistical methods like multiple linear regression or machine learning algorithms. Such a model could then be used to predict the activity of this compound and to design new derivatives with potentially improved properties.
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Piperazine Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Basic molecular size and composition. |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and connectivity. |
| Geometric | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Relates to solubility, permeability, and intermolecular interactions. |
Molecular Interactions and Supramolecular Chemistry of 2 Piperazin 1 Yl Phenol Hydrochloride
Intramolecular Hydrogen Bonding Features
The structure of 2-(piperazin-1-yl)phenol hydrochloride inherently allows for the formation of an intramolecular hydrogen bond. This interaction is anticipated between the hydroxyl group (-OH) of the phenol (B47542) ring and the tertiary amine nitrogen atom of the piperazine (B1678402) ring. The proximity of the donor (hydroxyl group) and the acceptor (nitrogen atom) in the ortho position is a key determinant for the feasibility of this bond.
Theoretical studies on similar 2-substituted phenols suggest that the strength of such intramolecular hydrogen bonds can be significant, influencing the compound's conformation and physicochemical properties. The formation of a five- or six-membered ring through this hydrogen bond can lead to a more planar and rigid molecular structure. Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are pivotal in confirming the presence and strength of this intramolecular hydrogen bond. A characteristic downfield shift of the hydroxyl proton signal in the ¹H NMR spectrum and a broadening and red-shifting of the O-H stretching frequency in the IR spectrum would provide strong evidence for this interaction.
Intermolecular Interactions in the Solid State
In the crystalline solid state, the arrangement of this compound molecules is dictated by a variety of non-covalent interactions, leading to a complex and stable supramolecular architecture.
Analysis of Hydrogen Bonding Networks
Given the presence of multiple hydrogen bond donors (phenolic -OH and protonated piperazinium N-H groups) and acceptors (chloride ion and the non-protonated piperazine nitrogen), an extensive network of intermolecular hydrogen bonds is expected in the solid state. The chloride anion (Cl⁻) plays a crucial role in bridging neighboring molecules. It is anticipated to accept hydrogen bonds from the protonated nitrogen atom of the piperazine ring (N⁺-H···Cl⁻) and potentially from the phenolic hydroxyl group (O-H···Cl⁻).
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| Phenolic -OH | Piperazine -N | Intramolecular |
| Piperazinium N⁺-H | Chloride Cl⁻ | Intermolecular |
| Phenolic -OH | Chloride Cl⁻ | Intermolecular |
| Piperazinium N⁺-H | Phenolic -O | Intermolecular |
This table is based on the functional groups present and general principles of hydrogen bonding.
Investigation of Pi-Pi (π···π) Stacking Interactions
The presence of the aromatic phenol ring in this compound suggests the possibility of π-π stacking interactions contributing to the stability of its crystal lattice. These interactions occur between the electron-rich π-systems of adjacent phenol rings. The geometry of this stacking can vary, including face-to-face and offset arrangements. The presence and nature of π-π stacking would be evident from crystallographic data, showing intermolecular distances between aromatic rings in the range of 3.3 to 3.8 Å. Such interactions, working in concert with the hydrogen bonding network, would further stabilize the supramolecular assembly.
Proton Transfer Mechanisms and Salt Ionization State in Solution and Solid Phases
In the solid state, this compound exists as an ionic salt. The piperazine moiety, being the more basic functional group, is protonated by the hydrochloric acid. The specific nitrogen atom that gets protonated can be influenced by steric and electronic factors. In solution, the ionization state will be dependent on the pH of the medium. The piperazine ring has two nitrogen atoms, and thus can potentially be protonated twice, exhibiting two distinct pKa values.
Proton transfer is a dynamic process, and in certain environments, an equilibrium might exist where the proton is shared between the piperazine nitrogen and the phenolic oxygen, or even transferred between the two nitrogen atoms of the piperazine ring. Solid-state NMR spectroscopy would be a powerful tool to probe the local environment of the atoms and determine the precise protonation state in the solid phase. In solution, pH titration studies can elucidate the pKa values and the species present at different pH levels.
Coordination Chemistry with Transition Metal Ions
The 2-(piperazin-1-yl)phenol moiety is an excellent candidate as a ligand for coordination with transition metal ions. The presence of multiple potential donor sites—the phenolic oxygen and the two nitrogen atoms of the piperazine ring—allows it to act as a bidentate or even a tridentate ligand.
Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide can coordinate to a metal center. Simultaneously, one or both of the piperazine nitrogen atoms can also bind to the same metal ion, forming stable chelate rings. The coordination mode would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The formation of such coordination complexes can lead to materials with interesting magnetic, optical, or catalytic properties. The synthesis and characterization of these metal complexes, for instance with copper(II), nickel(II), or zinc(II), would provide valuable insights into the coordination behavior of this versatile ligand.
Structure Activity and Structure Property Relationship Sar/spr Studies of 2 Piperazin 1 Yl Phenol Hydrochloride Derivatives
Influence of Substituents on the Piperazine (B1678402) Ring on Receptor Interactions
The piperazine ring is a key component of many pharmacologically active compounds, offering structural rigidity and two nitrogen atoms that can be substituted. nih.gov The nitrogen atom not attached to the phenol (B47542) ring (N4) is a common site for modification, and substituents at this position can significantly modulate receptor affinity and selectivity.
Research into derivatives of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol has shown that the N-substituent on the piperazine ring can accommodate various bulky heterocyclic groups, such as substituted indole (B1671886) rings, while maintaining high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.govdocumentsdelivered.com Interestingly, these studies revealed that the heterocyclic ring does not need to be directly connected to the piperazine; linkers such as amide or methylene (B1212753) groups can be used to connect the moieties without compromising binding. nih.gov For instance, compound (-)-10e, which features an amide linker connected to the 2-position of an indole ring, was identified as having high affinity and selectivity at the D3 receptor. nih.gov
In a different series, (piperazin-1-yl-phenyl)-arylsulfonamides were synthesized and evaluated for their affinity towards serotonin (B10506) receptors. nih.gov The substitution on the piperazine nitrogen was found to be critical for activity. Specifically, the derivative naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide exhibited very high affinity for both 5-HT(2C) (IC50=4 nM) and 5-HT(6) receptors (IC50=3 nM), demonstrating that even a small methyl group on the piperazine ring can confer potent activity. nih.gov This highlights that both small alkyl groups and larger, more complex heterocyclic systems can be effectively utilized as N4-substituents to tune receptor interactions.
Table 1: Influence of N4-Piperazine Substituents on Dopamine D3 Receptor Affinity Data synthesized from studies on related arylpiperazine scaffolds.
| Compound | N4-Piperazine Substituent | Linker to Heterocycle | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) |
| (-)-10e | Indole-2-carboxamide | Amide | 0.57 | 47.5 | 83.3 |
| (+)-10e | Indole-2-carboxamide | Amide | 3.73 | 113 | 30.3 |
| 10g | Indazole | Direct | High | High | - |
| 10i | Benzo[b]thiophene | Direct | High | High | - |
Impact of Modifications on the Phenol Moiety on Ligand Affinity
The phenolic (or more broadly, the aryl) portion of the molecule is another critical determinant of pharmacological activity. Substitutions on this aromatic ring directly influence how the ligand sits (B43327) within the receptor's binding pocket, affecting both steric and electrostatic interactions.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA), have provided significant insights into the structural requirements for binding to serotonin 5-HT(1A) and α1-adrenergic receptors. nih.gov These studies on related phenylpiperazine derivatives have revealed distinct roles for substituents at the ortho, meta, and para positions of the phenyl ring:
Ortho Position: Substitution with a group having a negative electrostatic potential is favorable for affinity at both 5-HT(1A) and α1 receptors. nih.gov
Meta Position: This position appears to be crucial for selectivity between the two receptor types. The 5-HT(1A) receptor can accommodate bulkier substituents in this region, whereas the α1 receptor has more restricted steric requirements. nih.gov For α1-antagonistic activity, a bromine atom at the meta-position may be conducive to activity. researchgate.net
Para Position: For both receptors, the space available for substituents at the para position is limited, suggesting that large groups here are detrimental to binding affinity. nih.gov
Effects of Linker Variations on Molecular Recognition and Binding Properties
In many arylpiperazine derivatives, the core scaffold is connected to another pharmacophoric element via a linker or spacer. The length, flexibility, and chemical nature of this linker can profoundly affect how the entire molecule orients itself to engage with primary and secondary binding pockets within a receptor. mdpi.com
Studies on long-chain arylpiperazines (LCAPs) have explored the impact of modifying the spacer between the piperazine core and a terminal imide moiety (such as naphthalimide). nih.gov Modifications included flexible five- and six-carbon alkyl chains (pentamethylene and hexamethylene) as well as more rigid, partly constrained m-xylyl and p-xylyl units. For derivatives based on 1-(2-methoxyphenyl)piperazine, these spacer modifications had relatively little effect on affinity for 5-HT(1A) and 5-HT(7) receptors, with only a minor reduction in binding observed for the m-xylyl linker. nih.gov This suggests that for certain receptor interactions, there is a degree of tolerance for linker geometry.
Conversely, research on other compound series has shown that linker length is a critical factor. In a series designed for 5-HT(1A) and 5-HT(2A) receptors, the affinity was found to be related to the length of the spacer between the piperazine and a terminal fragment. nih.gov Specifically, trimethylene or tetramethylene spacers were found to be compatible with high affinity at the 5-HT(1A) receptor. nih.gov Docking studies support the hypothesis that these long-chain arylpiperazines often adopt a fully extended, linear conformation to bridge binding sites within the receptor. mdpi.com The conformation of the aliphatic chain is also important; anti-conformations are frequently observed in crystal structures of active ligands. mdpi.com
Table 2: Effect of Linker Type on 5-HT Receptor Binding in LCAPs Data generalized from findings in the literature.
| Arylpiperazine Core | Linker Type | Receptor Target | General Affinity Trend |
| o-OMe-PhP | Flexible (C5/C6 alkyl) | 5-HT(1A) / 5-HT(7) | High, largely unaffected by length |
| o-OMe-PhP | Constrained (p-xylyl) | 5-HT(1A) / 5-HT(7) | High, comparable to flexible linkers |
| o-OMe-PhP | Constrained (m-xylyl) | 5-HT(1A) / 5-HT(7) | Slightly reduced affinity |
| THIQ | Flexible (C5/C6 alkyl) | 5-HT(7) | Strongly favored over constrained linkers |
Correlation of Structural Parameters with Pharmacological Target Interactions
Quantitative Structure-Activity Relationship (QSAR) studies formalize the connection between a molecule's physicochemical properties and its biological activity. bohrium.com For arylpiperazine derivatives, various QSAR approaches have been successfully employed to build predictive models and understand the key structural determinants for receptor binding.
2D-QSAR: Hologram QSAR (HQSAR) studies have been performed on series of arylpiperazines with affinity for the 5-HT(1A) receptor. nih.gov A highly significant model was generated using fragment distinctions such as atoms, bonds, connectivity, and donor/acceptor properties. The robustness of this model was confirmed by its strong predictive power for an external test set of compounds. nih.gov Another approach uses Simplified Molecular-Input Line-Entry System (SMILES) notation to calculate optimal descriptors. bohrium.com These 2D methods are valuable because they don't require 3D structural alignment and can be computationally efficient for screening new potential ligands. bohrium.com
3D-QSAR: Methods like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective on ligand-receptor interactions. nih.govmdpi.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. For example, a CoMSIA model for 5-HT(2A) antagonists identified crucial structural features influencing antagonist potency. mdpi.com Such models have been instrumental in rationalizing the need for bulky substituents at certain positions and have guided the design of new molecules with enhanced affinity and selectivity. nih.govnih.gov
These computational models consistently highlight the importance of key interactions:
The protonated piperazine nitrogen often forms an ionic bond with a conserved aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TMH3) of aminergic GPCRs. nih.govacs.org
Hydrogen bonds frequently form between the ligand and serine or threonine residues in TMH5. nih.govacs.org
Aromatic stacking interactions between the aryl moiety of the ligand and phenylalanine or tryptophan residues in the binding pocket are also common. acs.org
By correlating these specific structural parameters with pharmacological outcomes, QSAR provides a powerful tool for the rational design and optimization of novel 2-(piperazin-1-yl)phenol derivatives.
Derivatization Strategies for 2 Piperazin 1 Yl Phenol Hydrochloride
Chemical Modification of the Phenolic Hydroxyl Group
The hydroxyl group (-OH) attached to the aromatic ring is a primary site for chemical modification. Its reactivity allows for the formation of ethers and esters, which can significantly alter the compound's polarity, solubility, and hydrogen bonding capacity. These reactions typically require the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, often achieved by using a suitable base.
Common derivatization reactions for the phenolic hydroxyl group include:
Etherification (O-alkylation): This involves the reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents to form an ether linkage (Ar-O-R). The Williamson ether synthesis is a classic method for this transformation.
Esterification (O-acylation): The hydroxyl group can be converted into an ester (Ar-O-C(=O)R) by reacting it with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. This modification is often used to introduce a wide variety of functional groups.
Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.
These strategies are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing new functionalities. rhhz.net
Table 1: Examples of Phenolic Hydroxyl Group Modifications
| Reaction Type | Reagent(s) | Product Type | Purpose of Derivatization |
|---|---|---|---|
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Aryl ether | Protection of hydroxyl group; Altering lipophilicity |
| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Aryl ester | Introduction of functional moieties; Prodrug synthesis |
Functionalization at the Piperazine (B1678402) Nitrogen Atoms
The piperazine moiety of 2-(Piperazin-1-yl)phenol contains two nitrogen atoms. The N-1 nitrogen is a tertiary amine directly attached to the phenyl ring, making it less nucleophilic. The N-4 nitrogen, however, is a secondary amine and represents a highly reactive site for a variety of functionalization reactions. nih.gov This versatility allows for the introduction of a diverse range of substituents, making it a key target in medicinal chemistry. researchgate.net
Key derivatization strategies at the N-4 position include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups. This is a common method to build molecular complexity. researchgate.net
N-Acylation: The secondary amine readily reacts with acyl chlorides or acid anhydrides to form amides. This reaction is often used to introduce specific pharmacophores or linkers.
N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups to the N-4 nitrogen.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors, influencing receptor binding and solubility.
Michael Addition: The secondary amine can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds.
These modifications are central to exploring the structure-activity relationships of piperazine-containing compounds. researchgate.net
Table 2: Common Functionalization Reactions at the Piperazine N-4 Position
| Reaction Type | Reagent(s) | Functional Group Introduced | Resulting Moiety |
|---|---|---|---|
| N-Alkylation | R-X (Alkyl halide), Base | Alkyl group | Tertiary amine |
| N-Acylation | R-COCl (Acyl chloride), Base | Acyl group | Amide |
| N-Arylation | Ar-X, Palladium catalyst, Base | Aryl group | N-Aryl piperazine |
| N-Sulfonylation | R-SO₂Cl (Sulfonyl chloride), Base | Sulfonyl group | Sulfonamide |
Introduction of Specific Chemical Groups onto the Phenolic Aromatic Ring
The phenolic ring is susceptible to electrophilic aromatic substitution, where the existing hydroxyl and piperazinyl groups act as activating, ortho-, para-directing substituents. This allows for the regioselective introduction of new functional groups onto the aromatic core, further diversifying the chemical structure.
Strategies for aromatic ring functionalization include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. The positions ortho and para to the strongly activating hydroxyl group are favored.
Nitration: Reaction with nitric acid, typically in the presence of sulfuric acid, introduces a nitro group (-NO₂). The nitro group can subsequently be reduced to an amino group (-NH₂), which serves as a handle for further derivatization. rhhz.net
Amination: A secondary amine can be directly introduced onto the ring through various oxidative cross-dehydrogenative coupling reactions. rhhz.net
Hydroxylation: Direct hydroxylation can be achieved using specific oxidizing agents, potentially leading to the formation of catechol or hydroquinone (B1673460) derivatives. rhhz.net
The precise control of regioselectivity can be challenging due to the presence of two activating groups, and reaction conditions must be carefully optimized.
Table 3: Electrophilic Aromatic Substitution Reactions on the Phenol Ring
| Reaction Type | Reagent(s) | Group Introduced | Typical Position(s) |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | -Br | Ortho, Para to -OH |
| Chlorination | N-Chlorosuccinimide (NCS) | -Cl | Ortho, Para to -OH |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Ortho, Para to -OH |
Strategic Derivatization for Enhanced Analytical Detection and Separation (e.g., in LC-MS)
In analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the detection sensitivity, chromatographic retention, and ionization efficiency of an analyte. For 2-(Piperazin-1-yl)phenol, which contains reactive amine and phenol groups, several tagging strategies can be applied.
Derivatization of the Piperazine Nitrogen: The secondary amine is a prime target for derivatization. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal in mass spectrometry.
Dansylation: Reaction with dansyl chloride attaches a fluorescent and easily ionizable sulfonamide group, improving both UV/fluorescence and MS detection. researchgate.net
NBD-Cl: 4-Chloro-7-nitrobenzofuran (NBD-Cl) reacts with the amine to form a stable, UV-active derivative, enabling detection at low concentrations. researchgate.net
Derivatization of the Phenolic Hydroxyl Group: The phenol can be tagged with reagents that improve its analytical properties.
2-Sulfobenzoic Anhydride (SBA): This reagent reacts with phenols to form an anionic derivative, which can improve detection in negative ion mode MALDI-MS or ESI-MS. nih.gov
Improving Chromatographic Behavior: Derivatization can be used to increase the hydrophobicity of the molecule, leading to better retention and separation in reversed-phase liquid chromatography (RPLC). For instance, reacting the amine with reagents containing long alkyl chains or bulky aromatic groups can achieve this. Piperazine-containing reagents have themselves been developed to tag other molecules, like fatty acids, to enhance their MS response and chromatographic retention. nih.govmdpi.com
These analytical derivatization methods are crucial for the accurate quantification of the compound and its metabolites in complex biological matrices. nih.gov
Table 4: Derivatization Reagents for Enhanced LC-MS Analysis
| Target Group | Derivatizing Reagent | Purpose | Detection Mode |
|---|---|---|---|
| Piperazine Amine | Dansyl Chloride | Increased ionization efficiency, Fluorescence | MS, Fluorescence |
| Piperazine Amine | 4-Chloro-7-nitrobenzofuran (NBD-Cl) | UV activity for HPLC detection | UV, MS |
| Phenolic Hydroxyl | 2-Sulfobenzoic Anhydride (SBA) | Forms anionic derivative, enhances signal | Negative Ion MS |
Solid State Properties and Crystal Engineering of 2 Piperazin 1 Yl Phenol Hydrochloride
Polymorphism and Identification of Crystalline Forms
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to variations in physicochemical properties such as melting point, solubility, and stability. For a compound like 2-(Piperazin-1-yl)phenol hydrochloride, the existence of polymorphs could have significant implications for its handling and performance.
The identification and characterization of different crystalline forms are crucial steps in solid-state analysis. Several analytical techniques are employed for this purpose:
Powder X-ray Diffraction (PXRD): This is the primary technique used to identify different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific solid form.
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions.
Spectroscopic Techniques: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (ssNMR) can also be used to differentiate between polymorphs, as the different crystal packing can lead to subtle changes in the vibrational and electronic environments of the molecules.
Illustrative Data for Hypothetical Polymorphs of this compound
| Property | Form I (Hypothetical) | Form II (Hypothetical) |
| PXRD Peaks (2θ) | 10.2°, 15.5°, 20.8°, 25.1° | 11.5°, 16.2°, 22.3°, 28.4° |
| Melting Point | 150 °C | 145 °C |
| Crystal System | Monoclinic | Orthorhombic |
Thermal Stability Analysis in the Solid State (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are essential for determining the stability of a compound as a function of temperature. For this compound, understanding its thermal behavior is critical for defining appropriate storage and processing conditions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the temperature at which the compound begins to decompose. It can also be used to quantify the amount of residual solvent or water in the crystal lattice.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions, such as those between different polymorphs.
Illustrative Thermal Analysis Data for this compound
| Analysis | Observation | Interpretation |
| TGA | No significant weight loss below 200 °C | The compound is thermally stable up to 200 °C. |
| DSC | Sharp endotherm at 150 °C | Melting of the crystalline solid. |
Influence of Hydration State on Solid-State Properties
The presence of water in the crystal lattice of a compound can significantly affect its solid-state properties. Hydrates are crystalline solids that contain water molecules as an integral part of their crystal structure. The formation of hydrates can alter the solubility, stability, and mechanical properties of a material. For this compound, it is important to investigate its propensity to form hydrates, as this can impact its behavior during formulation and storage.
The hydration state can be investigated using techniques such as:
Dynamic Vapor Sorption (DVS): This technique measures the uptake and loss of water vapor by a solid as a function of relative humidity, allowing for the identification of hydrate (B1144303) formation.
Thermogravimetric Analysis (TGA): As mentioned earlier, TGA can be used to quantify the amount of water in a hydrated crystal.
Powder X-ray Diffraction (PXRD): The PXRD pattern of a hydrate will be different from that of the anhydrous form.
Controlled Crystallization Techniques and Crystal Growth Optimization
The ability to control the crystallization process is fundamental to obtaining the desired crystalline form with optimal properties. Different crystallization techniques can be employed to influence the nucleation and growth of crystals, thereby controlling factors such as crystal size, shape, and purity.
Common crystallization techniques include:
Cooling Crystallization: This involves dissolving the compound in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.
Antisolvent Crystallization: In this method, a solvent in which the compound is poorly soluble (an antisolvent) is added to a solution of the compound, causing it to precipitate.
Evaporation Crystallization: The solvent is slowly evaporated from a solution, leading to an increase in the concentration of the compound and subsequent crystallization.
Optimization of crystal growth often involves a systematic study of parameters such as solvent selection, cooling rate, agitation, and the use of seed crystals.
Rational Design of Solid Forms, Including Salts and Cocrystals
Crystal engineering is the rational design of crystalline solids with desired properties. This can be achieved through the formation of different solid forms, such as salts and cocrystals.
Salts: For a compound like this compound, which is already a hydrochloride salt, further salt formation with different counterions could be explored to modify its properties. The choice of the counterion can influence solubility, stability, and hygroscopicity.
Cocrystals: Cocrystals are multicomponent crystals in which the components are held together by non-covalent interactions. The formation of cocrystals of 2-(Piperazin-1-yl)phenol with other molecules (coformers) can provide a powerful tool for tuning its physicochemical properties without altering its chemical structure.
The design of salts and cocrystals relies on an understanding of intermolecular interactions, particularly hydrogen bonding. The selection of appropriate coformers is guided by principles of supramolecular chemistry.
Emerging Research Avenues for 2 Piperazin 1 Yl Phenol Hydrochloride
Development of Novel and Highly Efficient Synthetic Methodologies
The traditional synthesis of monosubstituted piperazines often involves multi-step procedures that include the use of protecting groups, which can be inefficient for large-scale production. nih.gov To address these limitations, researchers are exploring more streamlined and efficient synthetic strategies.
One promising approach is the development of one-pot, one-step synthetic procedures . These methods circumvent the need for protecting groups by utilizing protonated piperazine (B1678402), offering a more direct and cost-effective route to monosubstituted piperazine derivatives. nih.govresearchgate.net Furthermore, the use of heterogeneous catalysis with metal ions supported on polymeric resins can significantly shorten reaction times and simplify catalyst separation and reuse. nih.govresearchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. nih.govnih.govresearchgate.net By replacing conventional heating with microwave irradiation, reaction times can be drastically reduced, leading to higher throughput and efficiency. nih.gov The progression from simple batch microwave techniques to the development of flow microwave reactors represents a significant leap forward, enabling continuous production and easier scalability. nih.govresearchgate.net
Another innovative avenue is the application of photoredox catalysis . This technique allows for the direct C-H functionalization of piperazines, providing a novel way to create 2-arylpiperazines. acs.orgmdpi.com Metallaphotoredox catalysis, in particular, has been used for decarboxylative arylation to produce these compounds. acs.org This method, combined with kinetic resolution techniques, can yield highly enantioenriched piperazine derivatives, which is crucial for developing stereospecific pharmaceuticals. acs.org
The table below summarizes some of the emerging synthetic methodologies applicable to the synthesis of 2-(Piperazin-1-yl)phenol hydrochloride and its derivatives.
| Methodology | Key Features | Advantages |
| One-Pot, One-Step Synthesis | Utilizes protonated piperazine, avoiding protecting groups. nih.govresearchgate.net | Simplified procedure, cost-effective, reduced waste. nih.govresearchgate.net |
| Heterogeneous Catalysis | Employs metal ions on polymeric supports. nih.govresearchgate.net | Easy catalyst separation and reuse, shorter reaction times. nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. nih.govnih.gov | Rapid reaction rates, increased efficiency. nih.gov |
| Flow Chemistry | Continuous reaction processing. nih.govmdpi.com | Scalability, improved process control. mdpi.com |
| Photoredox Catalysis | Light-induced C-H functionalization. acs.orgmdpi.com | Access to novel derivatives, potential for enantioselective synthesis. acs.org |
Comprehensive Mechanistic Studies of Molecular Interaction Dynamics
A deep understanding of how this compound interacts with its biological targets at a molecular level is fundamental for rational drug design. Emerging research in this area is heavily reliant on computational and experimental techniques to elucidate these complex dynamics.
Molecular dynamics (MD) simulations are becoming increasingly vital for exploring the behavior of drug-receptor complexes. researchgate.netrsc.orgmdpi.com These simulations can provide insights into the conformational changes that occur upon ligand binding, the stability of the binding pose, and the key amino acid residues involved in the interaction. rsc.org By simulating the dynamic nature of the protein-ligand interaction, researchers can gain a more realistic understanding of the binding event than what is provided by static models alone. researchgate.net
Receptor binding studies using radioligands remain a cornerstone for characterizing the affinity and selectivity of a compound for its targets. nih.govacs.org These assays are crucial for determining the binding constants (Ki values) of this compound and its derivatives at various receptors, which helps in building a comprehensive pharmacological profile. nih.gov
The integration of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis , molecular docking, and MD simulations provides a powerful, multi-faceted approach to understanding molecular interactions. researchgate.net 3D-QSAR models can identify the structural features that are critical for biological activity, while molecular docking predicts the most likely binding mode of the ligand within the receptor's active site. researchgate.net When combined with MD simulations, this integrated approach can offer a detailed and dynamic picture of the molecular recognition process. researchgate.net
The following table outlines key techniques used in the mechanistic study of molecular interactions.
| Technique | Information Gained | Significance |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of ligand-receptor complexes, conformational changes, interaction stability. rsc.orgmdpi.com | Provides a realistic view of the binding event, aids in understanding binding kinetics. researchgate.net |
| Receptor Binding Assays | Binding affinity (Ki) and selectivity for various receptors. nih.govacs.org | Essential for characterizing the pharmacological profile and identifying on- and off-target effects. nih.gov |
| 3D-QSAR Analysis | Correlation between molecular structure and biological activity. researchgate.net | Identifies key structural features for potency and selectivity, guides lead optimization. researchgate.net |
| Molecular Docking | Prediction of the preferred binding orientation of a ligand to its target. researchgate.netrsc.org | Helps in visualizing and understanding the specific interactions driving binding. rsc.org |
Advanced Approaches for Pharmacological Target Identification
Identifying the full spectrum of molecular targets for a bioactive compound like this compound is crucial for understanding its mechanism of action and potential therapeutic applications, as well as for predicting potential side effects. researchgate.net Modern drug discovery is moving beyond traditional target-based approaches to embrace methods that can uncover novel or unexpected targets.
Chemical proteomics has emerged as a powerful platform for the unbiased identification of drug-protein interactions within a complex biological system. nih.govmdpi.com This can be achieved through both probe-based and non-probe-based methods. frontiersin.org In a common probe-based approach, a derivative of the compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. researchgate.netfrontiersin.org The captured proteins are then identified using mass spectrometry. researchgate.net Quantitative proteomics techniques can further help to distinguish specific binders from non-specific interactions. researchgate.net
Phenotypic screening offers a complementary, target-agnostic approach to drug discovery. nih.govsciltp.com Instead of starting with a known target, phenotypic screens assess the effects of a compound on cellular or organismal physiology to identify molecules that produce a desired therapeutic effect. sciltp.comnih.gov Once a hit is identified, subsequent studies are performed to deconvolve the mechanism of action and identify the molecular target(s) responsible for the observed phenotype. nih.gov This approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action. nih.gov
The development of affinity-based probes is a key enabling technology for target identification. nih.gov These probes are designed to covalently label the target protein, allowing for its subsequent enrichment and identification. This strategy can be particularly effective for identifying the targets of compounds discovered through phenotypic screening. nih.gov
The table below details advanced methods for pharmacological target identification.
| Approach | Description | Application |
| Chemical Proteomics | Systematic identification of small molecule-protein interactions using affinity chromatography and mass spectrometry. researchgate.netnih.gov | Unbiased identification of on- and off-targets, elucidation of polypharmacology. nih.gov |
| Phenotypic Screening | Target-agnostic screening based on observable effects in cellular or whole-organism models. nih.govsciltp.com | Discovery of compounds with novel mechanisms of action, particularly for complex diseases. nih.gov |
| Affinity-Based Probes | Chemically modified versions of a compound used to covalently label and identify its binding partners. nih.gov | Target deconvolution for hits from phenotypic screens. nih.gov |
Rational Design and Development of Next-Generation Derivatives
The rational design of next-generation derivatives of this compound aims to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by an understanding of its structure-activity relationships (SAR) and the application of modern medicinal chemistry strategies.
A key strategy in derivative design is bioisosteric replacement . enamine.netcambridgemedchemconsulting.com This involves substituting a part of the molecule, such as the piperazine ring, with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. enamine.netcambridgemedchemconsulting.com For example, replacing the piperazine moiety with diazaspiroalkanes or other bicyclic diamines can modulate receptor affinity and selectivity. nih.gov Bioisosteres can also be used to fine-tune physicochemical properties like pKa, which can impact absorption, distribution, metabolism, and excretion (ADME). cambridgemedchemconsulting.com
The arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in many successful drugs and its synthetic tractability. researchgate.net By systematically modifying the aryl group and the substituents on the piperazine nitrogen, researchers can develop derivatives with tailored pharmacological profiles. nih.govnih.gov For instance, the long-chain arylpiperazine structure is a versatile template for designing CNS drugs that target serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
The design of new derivatives is often guided by a multi-target approach , particularly for complex diseases like schizophrenia. nih.govresearchgate.net Atypical antipsychotics, for example, often exhibit a combination of activities at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net By rationally designing derivatives of this compound that interact with multiple, disease-relevant targets, it may be possible to achieve enhanced efficacy and a better side-effect profile. researchgate.net
The following table summarizes key strategies in the rational design of next-generation derivatives.
| Strategy | Principle | Goal |
| Bioisosteric Replacement | Substitution of a molecular fragment with a structurally different but functionally similar group. enamine.netcambridgemedchemconsulting.com | Improve potency, selectivity, and pharmacokinetic properties; reduce toxicity. enamine.netcambridgemedchemconsulting.com |
| Scaffold Modification | Systematic alteration of the core arylpiperazine structure. nih.govresearchgate.net | Modulate pharmacological profile to target specific receptors or pathways. nih.gov |
| Multi-Target Design | Engineering a single molecule to interact with multiple biological targets. nih.govresearchgate.net | Enhance therapeutic efficacy and improve safety profile for complex diseases. researchgate.net |
| Structure-Activity Relationship (SAR) Studies | Investigating how changes in molecular structure affect biological activity. acs.orgnih.gov | Guide the optimization of lead compounds into clinical candidates. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Piperazin-1-yl)phenol hydrochloride and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via Schiff base formation followed by hydrogenation. For example, Schiff bases derived from 2-(piperazin-1-yl)phenol can be reacted with aldehydes or ketones to form ligands, which are then complexed with metals like zinc(II) under reflux conditions in ethanol. Hydrogenation of intermediates using Pd/C catalyst under 1 atm H₂ in ethyl acetate at room temperature for 1 hour is a common step to reduce unsaturated bonds .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H-NMR and 13C-NMR : Analyze chemical shifts to verify proton and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine N-CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (ES-MS) : Compare observed m/z values with theoretical molecular weights (e.g., deviations < 0.05% indicate high purity) .
- Chromatography : Use HPLC with UV detection (e.g., C18 columns, acetonitrile-phosphate buffer mobile phases) to assess purity (>98%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?
- Methodological Answer : Stereoselective synthesis involves chiral auxiliaries or catalysts. For example, enantiomeric resolution of intermediates (e.g., (R)- or (S)-configured piperazine derivatives) can be achieved using chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution. NMR-based NOE experiments and X-ray crystallography further validate stereochemistry .
Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?
- Methodological Answer :
- HPLC-DAD/UV : Use gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate impurities like hydrolyzed byproducts or unreacted intermediates.
- Reference Standards : Employ certified pharmaceutical secondary standards (e.g., USP Ziprasidone Related Compound B/C) to quantify impurities at 0.1–0.5% levels .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions to identify degradation pathways .
Q. How can in vitro models be designed to evaluate the bioactivity of metal complexes derived from this compound?
- Methodological Answer :
- Gastroprotective Assays : Test zinc(II) complexes in aspirin-induced ulceration models using rodent stomach tissues. Measure parameters like mucus secretion (Alcian blue staining) and oxidative stress markers (malondialdehyde levels) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values. Compare results with free ligands to determine metal-enhanced efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
